molecular formula C11H19ClN2S B2585139 4-(4,4-Dimethylcyclohexyl)-1,3-thiazol-2-amine;hydrochloride CAS No. 2375274-19-2

4-(4,4-Dimethylcyclohexyl)-1,3-thiazol-2-amine;hydrochloride

Cat. No.: B2585139
CAS No.: 2375274-19-2
M. Wt: 246.8
InChI Key: DWIHJKDJAONXBO-UHFFFAOYSA-N
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Description

4-(4,4-Dimethylcyclohexyl)-1,3-thiazol-2-amine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring and a dimethylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-Dimethylcyclohexyl)-1,3-thiazol-2-amine;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,4-dimethylcyclohexanone with thiosemicarbazide, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained in good yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-(4,4-Dimethylcyclohexyl)-1,3-thiazol-2-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the thiazole ring or the cyclohexyl group .

Mechanism of Action

The mechanism of action of 4-(4,4-Dimethylcyclohexyl)-1,3-thiazol-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, depending on the specific targets involved . The compound may also affect cellular signaling pathways, leading to changes in cell behavior and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(4,4-Dimethylcyclohexyl)-1,3-thiazol-2-amine;hydrochloride include other thiazole derivatives and cyclohexyl-substituted compounds. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a thiazole ring and a dimethylcyclohexyl group. This structure imparts specific chemical and biological properties that make it valuable for a range of applications. Its ability to undergo various chemical reactions and its potential biological activities further highlight its uniqueness .

Properties

IUPAC Name

4-(4,4-dimethylcyclohexyl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2S.ClH/c1-11(2)5-3-8(4-6-11)9-7-14-10(12)13-9;/h7-8H,3-6H2,1-2H3,(H2,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIHJKDJAONXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)C2=CSC(=N2)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375274-19-2
Record name 4-(4,4-dimethylcyclohexyl)-1,3-thiazol-2-amine hydrochloride
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